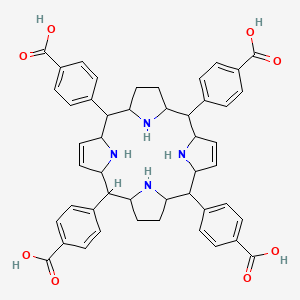

meso-Tetra(4-carboxyphenyl)porphine

Description

Porphyrins are a class of naturally occurring and synthetic heterocyclic macrocycles composed of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges. univ-rennes.frrsc.org These "pigments of life" are ubiquitous in nature, forming the core of essential biomolecules like heme in hemoglobin and chlorophyll (B73375) in plants, where they play pivotal roles in oxygen transport and photosynthesis, respectively. rsc.org

The defining feature of porphyrins is their large, aromatic 18-electron π-system, which is responsible for their intense absorption of visible light and their characteristic vibrant colors. rsc.org This electronic structure also endows them with remarkable photophysical and electrochemical properties, making them highly attractive as functional building blocks in a wide array of applications. rsc.orgnih.gov In academic research, porphyrin macrocycles serve as versatile scaffolds for the development of new materials and technologies, including:

Catalysis: Mimicking the function of heme-containing enzymes like cytochrome P-450. scielo.br

Photodynamic Therapy (PDT): Acting as photosensitizers that generate reactive oxygen species to destroy cancer cells. nih.govchemrxiv.org

Sensors: Detecting various analytes through changes in their optical or electrochemical properties. frontierspecialtychemicals.commedkoo.com

Molecular Electronics: Serving as components in electron transport chains and molecular devices. scielo.br

Solar Energy Conversion: Functioning as light-harvesting components in dye-sensitized solar cells. frontierspecialtychemicals.com

The properties of porphyrins can be finely tuned by introducing different substituents at their peripheral meso or β-positions, or by incorporating a metal ion into the central cavity. nih.gov This modularity allows for the rational design of porphyrin-based systems with specific functionalities.

The introduction of carboxyphenyl groups at the meso positions of the porphyrin macrocycle, as seen in TCPP, is a strategic design choice that offers several key advantages for research applications. scielo.br These carboxylic acid moieties significantly influence the molecule's properties and reactivity:

Enhanced Solubility and Biocompatibility: The four carboxylic acid groups increase the polarity of the porphyrin, improving its solubility in aqueous and polar organic solvents. This amphiphilic character is particularly important for biological applications, as it can enhance the interaction with and selectivity for tumor tissues in photodynamic therapy. scielo.br

Versatile Functionalization: The carboxylic acid groups provide convenient handles for further chemical modification. dntb.gov.ua They can be readily converted into esters, amides, or other functional groups, allowing for the covalent attachment of TCPP to other molecules, polymers, or solid supports. scielo.brnih.gov This facilitates the creation of more complex and targeted systems.

Anchoring to Surfaces: The carboxyl groups can act as effective anchoring points for immobilizing the porphyrin onto various surfaces, such as metal oxides like TiO2 or silica. scielo.brchemicalbook.com This is crucial for applications in heterogeneous catalysis and dye-sensitized solar cells, where the porphyrin needs to be stably attached to a solid substrate. researchgate.net

Metal-Organic Framework (MOF) Construction: The carboxylic acid functionalities make TCPP an excellent building block for the synthesis of metal-organic frameworks (MOFs). frontierspecialtychemicals.com In these crystalline materials, the porphyrin units are linked together by metal ions or clusters through coordination with the carboxylate groups, creating porous structures with high stability and potential applications in gas storage, separation, and catalysis. researchgate.net

The synthesis of meso-substituted porphyrins, including TCPP, became more accessible with the development of condensation reactions between pyrrole and aldehydes. One of the classic methods involves the condensation of p-carboxybenzaldehyde with pyrrole in propionic acid. rsc.org

Early research on TCPP and its derivatives focused on understanding their fundamental photophysical and electrochemical properties. Over time, the unique characteristics imparted by the carboxyphenyl groups led to the exploration of TCPP in a variety of scientific fields. Its use as a photosensitizer in photodynamic therapy has been a significant area of investigation, with studies exploring its uptake mechanisms in cancer cells. nih.govnih.gov

More recently, the ability of TCPP to serve as a versatile building block has come to the forefront. Its application in the construction of highly stable and functional metal-organic frameworks (MOFs) has opened up new avenues for research in materials science. researchgate.net Additionally, its utility in developing chemical sensors, particularly for DNA methylation and various ions, has been demonstrated. frontierspecialtychemicals.comacs.org The ongoing research into TCPP and its derivatives continues to expand, driven by its adaptable nature and potential for creating advanced functional materials and therapeutic agents. worldscientific.comfrontierspecialtychemicals.com

Properties and Synthesis of meso-Tetra(4-carboxyphenyl)porphine (B77598)

The distinct chemical and physical properties of this compound (TCPP) are central to its wide-ranging applications. These properties are a direct result of its unique molecular structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14609-54-2 | frontierspecialtychemicals.comchemicalbook.com |

| Molecular Formula | C48H30N4O8 | frontierspecialtychemicals.comchemicalbook.com |

| Molecular Weight | 790.77 g/mol | chemicalbook.com |

| Appearance | Purple solid | porphychem.com |

| Solubility | Alcohol-soluble | porphychem.com |

| Storage | Store at room temperature, protect from light | frontierspecialtychemicals.com |

The synthesis of TCPP is a well-established process in organic chemistry. A common and effective method is the condensation reaction of p-carboxybenzaldehyde with pyrrole. evitachem.com The general procedure involves heating a mixture of the aldehyde and pyrrole in a high-boiling solvent such as dimethylformamide (DMF) or propionic acid. rsc.orgchemicalbook.com The reaction is often catalyzed by an acid, like p-toluenesulfonic acid, to facilitate the formation of the porphyrinogen (B1241876) intermediate, which is subsequently oxidized to the stable porphyrin macrocycle. chemicalbook.com

Following the condensation and oxidation steps, the crude product is typically purified by column chromatography to isolate the desired TCPP. The synthesis can be followed by hydrolysis of any ester groups that may have formed during the reaction to yield the final tetra-carboxylic acid product. chemicalbook.com

Applications of this compound in Research

The unique structural features of TCPP have led to its exploration in a multitude of research areas.

Catalysis

The porphyrin core of TCPP can chelate various metal ions, creating metalloporphyrins with significant catalytic activity. These metalated derivatives often mimic the function of natural enzymes.

Oxidation Catalysis: Iron(III)-TCPP complexes have been investigated for their ability to catalyze the oxidation of organic substrates. rsc.org Similarly, manganese(III)-TCPP has been used in the epoxidation of alkenes. frontierspecialtychemicals.com

Photocatalysis: TCPP and its metal complexes are effective photocatalysts. For instance, Cu(II)-TCPP has shown superior performance in photocatalytic water oxidation compared to the non-metalated porphyrin. When incorporated into metal-organic frameworks (MOFs), TCPP-based materials exhibit enhanced photocatalytic activity for hydrogen generation and the degradation of pollutants. researchgate.net

Photodynamic Therapy (PDT)

TCPP is a potent photosensitizer, a key component in photodynamic therapy for cancer. Upon activation with light of a specific wavelength, it can generate reactive oxygen species (ROS) that are toxic to cancer cells.

Photosensitizer: As a photosensitizer, TCPP absorbs light and transfers the energy to molecular oxygen, producing singlet oxygen and other ROS that induce cell death. chemrxiv.org

Targeted Drug Delivery: The carboxylic acid groups of TCPP can be conjugated with targeting moieties, such as amino acids or antibodies, to enhance its specific accumulation in tumor cells. dntb.gov.uanih.gov Studies have also investigated the conjugation of TCPP derivatives with graphene quantum dots to improve their photodynamic therapy activity. rsc.org

Chemical Sensors

The sensitive optical and electrochemical responses of TCPP to its environment make it an excellent candidate for the development of chemical sensors.

Ion Sensing: TCPP and its derivatives have been used to create sensors for various metal ions. For example, a zirconium-based MOF synthesized with TCPP can function as a fluorescent sensor for cadmium(II) ions. frontierspecialtychemicals.com

DNA Methylation Detection: TCPP has been employed as a sensing interface on light-addressable potentiometric sensors for the detection of DNA methylation, an important epigenetic marker in cancer diagnostics. acs.orgnih.gov

Gas Sensing: Films of TCPP on substrates like TiO2 have been utilized in the development of sensors for gases such as nitrogen dioxide (NO2). medkoo.com

Structure

2D Structure

Properties

Molecular Formula |

C48H48N4O8 |

|---|---|

Molecular Weight |

808.9 g/mol |

IUPAC Name |

4-[10,15,20-tris(4-carboxyphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-5-yl]benzoic acid |

InChI |

InChI=1S/C48H48N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-17,19,22,24,33-44,49-52H,18,20-21,23H2,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |

InChI Key |

XQCNJOSCPLPTCU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Meso Tetra 4 Carboxyphenyl Porphine

Established Synthetic Pathways for meso-Tetra(4-carboxyphenyl)porphine (B77598)

The synthesis of TCPP can be achieved through several established methods, each offering distinct advantages in terms of yield, purity, and scalability. The primary approaches include direct condensation reactions, solvothermal techniques, and hydrolysis of ester precursors.

Modified Adler-Longo Condensation Approaches

The Adler-Longo method is a classical and widely used approach for synthesizing meso-substituted porphyrins. chemijournal.comresearchgate.net It represents a significant improvement over the original Rothemund synthesis by conducting the reaction in a refluxing solvent open to the atmosphere, which simplifies the procedure and improves yields. chemijournal.com The synthesis of TCPP via this method involves the acid-catalyzed condensation of pyrrole (B145914) with 4-carboxybenzaldehyde.

The reaction is typically carried out in a high-boiling point carboxylic acid, such as propionic acid, which acts as both the solvent and the catalyst. chemijournal.comsciforum.net The mixture is refluxed for a specific duration, during which the porphyrinogen (B1241876) is formed and subsequently oxidized by atmospheric oxygen to the stable porphyrin macrocycle. researchgate.netnih.gov Modifications to the original Adler-Longo protocol have been developed to optimize reaction conditions and yields. For instance, using dimethylformamide (DMF) as the solvent and a catalyst like p-toluenesulfonic acid allows the reaction to proceed at controlled temperatures. chemicalbook.comevitachem.com While effective, the Adler-Longo method can present challenges, including the need for high temperatures and potential difficulties in separating the product from reaction byproducts. chemijournal.com

| Reactants | Solvent/Catalyst | Temperature | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|

| 4-Carboxybenzaldehyde, Pyrrole | Propionic Acid | Reflux | 2 h | Not specified | sciforum.net |

| p-Carboxybenzaldehyde, Pyrrole | Propionic Acid | Reflux | 30 min | ~20% | chemijournal.com |

| Aromatic Aldehyde, Pyrrole | DMF / p-Toluene Sulphonic Acid | 150 °C | 1 h | Not specified | chemicalbook.com |

Solvothermal Synthesis Techniques

Solvothermal synthesis is a method that employs solvents under controlled temperature and pressure conditions, typically above their boiling points. This technique has been successfully applied to prepare crystalline materials incorporating TCPP, such as metal-organic frameworks (MOFs) and coordination polymers. asianpubs.orgresearchgate.net In this context, TCPP acts as an organic linker or strut, with its carboxylic acid groups coordinating to metal ions or clusters. sciforum.net

The synthesis of a TCPP-based material via the solvothermal method typically involves sealing the reactants—TCPP, a metal salt (e.g., cobalt nitrate (B79036) or palladium chloride), and a high-boiling point solvent or solvent mixture (e.g., DMF, DMA, or a mix of DMA/MeOH/H₂O)—in a high-pressure vessel. sciforum.netasianpubs.orgresearchgate.net The vessel is then heated for an extended period, allowing for the slow crystallization of the desired product. sciforum.net This method has been used to generate a palladium-TCPP complex and a cobalt-based porphyrin MOF, demonstrating its utility in creating highly ordered, three-dimensional supramolecular structures. sciforum.netasianpubs.orgresearchgate.net

| Target Compound | Reactants | Solvent System | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| Pd[TCPP-(CH₃)₄]·H₂O | TCPP, Palladium source | Not specified | Not specified | Not specified | asianpubs.orgresearchgate.net |

| Co-Por MOF | TCPP, Cobalt nitrate hexahydrate | DMA:MeOH:H₂O (4:1:1) | 115 °C | 24 h | sciforum.net |

Post-Synthetic Ester Hydrolysis Routes from Precursors

An alternative and often high-yielding route to pure TCPP involves a two-step process: the synthesis of a corresponding tetraester derivative, followed by its chemical hydrolysis. chemicalbook.com The most common precursor is this compound tetramethyl ester (TCPP-TME), which can be prepared and purified more easily than the free acid due to its better solubility in common organic solvents. frontierspecialtychemicals.com

The hydrolysis step, known as saponification, is typically achieved by treating the tetraester with a strong base in a solvent mixture. chemicalbook.commasterorganicchemistry.com A general procedure involves dissolving the TCPP-TME in tetrahydrofuran (B95107) (THF) and adding an aqueous solution of potassium hydroxide (B78521) (KOH). chemicalbook.com The mixture is then refluxed at an elevated temperature for several hours to ensure complete conversion of all four ester groups to carboxylates. chemicalbook.com After the reaction, the solvent is removed, and the residue is treated with an acid, such as 2N HCl, to protonate the carboxylate salts, causing the free-acid TCPP to precipitate out of the solution. chemicalbook.com This method is highly efficient, with reported yields for the hydrolysis step reaching up to 98%. chemicalbook.com

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester | Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) / Water | Reflux at 75 °C for 16 h | 98% | chemicalbook.com |

Peripheral Functionalization and Derivatization Strategies

The four carboxylic acid groups on the periphery of the TCPP macrocycle are key to its utility, providing reactive sites for further chemical modification and conjugation.

Carboxylic Acid Group Modifications

The carboxylic acid functional groups are amenable to a wide range of chemical transformations common to this moiety. These modifications allow for the covalent linking of TCPP to other molecules or materials, tuning its solubility, and altering its electronic properties.

One of the most important transformations of TCPP's carboxyl groups is their conversion to amides. Amidation reactions form a stable amide bond between the porphyrin and an amine-containing molecule, enabling the creation of complex bioconjugates, functional materials, and targeted therapeutic agents. frontierspecialtychemicals.com

For the amidation reaction to proceed efficiently, the carboxylic acid group must first be "activated." This is because the direct reaction between a carboxylic acid and an amine is generally slow. Common activation strategies include:

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. acs.org This intermediate readily reacts with amines to form the desired amide.

Carbodiimide Coupling: A widely used method in peptide synthesis and bioconjugation involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS). nih.gov EDC activates the carboxyl group, which then reacts with NHS to form an NHS-ester. This activated ester is more stable than the EDC-activated intermediate and reacts cleanly with primary amines to form an amide bond. nih.gov This EDC/NHS chemistry has been used to covalently anchor TCPP onto amine-functionalized surfaces. nih.gov

Conversion to Acyl Azides: The synthesis of meso-tetra(4-azidocarbonylphenyl)porphyrin from TCPP provides another pathway for conjugation, as acyl azides are also reactive towards amines. researchgate.netrsc.org

These amidation strategies have been employed to synthesize benzamide (B126) porphyrins and to attach TCPP to various substrates for applications in sensing and photodynamic therapy. frontierspecialtychemicals.comnih.gov

| Activation Method | Reagents | Intermediate | Reference |

|---|---|---|---|

| Carbodiimide Coupling | EDC / NHS | NHS-ester | nih.gov |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Acyl Chloride | acs.org |

| Acyl Azide Formation | (Not specified) | Acyl Azide | researchgate.netrsc.org |

Esterification for Solubility and Reactivity Modulation

The inherent low solubility of TCPP in many common organic solvents necessitates its conversion into more soluble ester derivatives. The most common modification is the esterification of the four carboxylic acid groups to form this compound tetramethyl ester. This transformation is typically achieved by refluxing TCPP in a solution of methanol (B129727) with a catalytic amount of acid. This simple conversion significantly enhances solubility in organic solvents, facilitating subsequent chemical reactions. frontierspecialtychemicals.comnih.gov

Beyond improving solubility, esterification also serves as a critical step in modulating the reactivity of the porphyrin. The ester groups can be selectively hydrolyzed, offering a pathway to asymmetrically functionalized porphyrins. For instance, the tetramethyl ester of TCPP can be partially saponified to yield a mixture of porphyrins with one, two, or three methyl ester groups, which can then be separated. acs.org This controlled hydrolysis provides access to porphyrin building blocks with distinct reactive sites.

A notable method for achieving controlled partial hydrolysis involves the use of trimethyltin (B158744) hydroxide in refluxing 1,2-dichloroethane. acs.org This reagent has been shown to be effective in converting the tetramethyl ester of TCPP into the versatile A3B-type building block, 5,10,15-tris-(4-methoxycarbonylphenyl)-20-(4′-carboxyphenyl) porphyrin, in good yields. acs.org This mono-acid, tri-ester derivative is a valuable scaffold for further functionalization, allowing for the introduction of a unique substituent at a single, addressable position. acs.org

Metallation Chemistry of the Porphyrin Core

The central cavity of the porphyrin macrocycle can accommodate a wide variety of metal ions, leading to the formation of metalloporphyrins. This process, known as metallation, significantly influences the electronic, photophysical, and catalytic properties of the porphyrin.

Insertion of Transition Metal Ions (e.g., Fe, Pt, Cu, Mn, Pd)

The insertion of transition metal ions into the TCPP core is a fundamental transformation that unlocks a vast range of applications. The specific metal ion incorporated dictates the resulting properties of the metalloporphyrin.

Iron (Fe): Iron(III) can be inserted into the TCPP core to form Fe(III) this compound chloride. medchemexpress.comscbt.com This compound has demonstrated catalytic activity, including peroxidase-like activity and photocatalytic degradation of pollutants. medchemexpress.com

Platinum (Pt): Platinum(II) is incorporated into TCPP to yield Pt(II) this compound. smolecule.comfrontierspecialtychemicals.com This metalloporphyrin is known for its phosphorescent properties, making it useful in oxygen sensing applications. frontierspecialtychemicals.com The synthesis typically involves refluxing TCPP with a platinum(II) salt, such as PtCl₂, in a suitable solvent like glacial acetic acid. smolecule.com

Copper (Cu): The insertion of copper(II) into TCPP results in Cu(II) this compound. frontierspecialtychemicals.com This metalloporphyrin is utilized as a photocatalyst for processes like water oxidation. frontierspecialtychemicals.com

Manganese (Mn): Manganese(III) can be chelated by TCPP to form Mn(III) this compound chloride. frontierspecialtychemicals.com This complex has been investigated for its catalytic activity in oxidation reactions and its potential use in the construction of metal-organic frameworks (MOFs). frontierspecialtychemicals.comnih.gov

Palladium (Pd): Palladium(II) insertion leads to the formation of Pd(II) this compound. researchgate.netfrontierspecialtychemicals.com These palladium complexes are also explored for their catalytic properties and have been incorporated into MOFs. nih.govfrontierspecialtychemicals.com

The general method for metallation involves reacting TCPP with a salt of the desired metal in a high-boiling point solvent, often with the addition of a base or buffer to facilitate the reaction.

| Metal Ion | Resulting Compound Name | Molecular Formula | Key Application/Property | Reference |

|---|---|---|---|---|

| Iron(III) | Fe(III) this compound chloride | C₄₈H₂₈ClFeN₄O₈ | Catalyst, Peroxidase-like activity | medchemexpress.comscbt.com |

| Platinum(II) | Pt(II) this compound | C₄₈H₂₈N₄O₈Pt | Phosphorescent oxygen sensor | frontierspecialtychemicals.com |

| Copper(II) | Cu(II) this compound | C₄₈H₂₈CuN₄O₈ | Photocatalyst for water oxidation | frontierspecialtychemicals.com |

| Manganese(III) | Mn(III) this compound chloride | C₄₈H₂₈ClMnN₄O₈ | Catalyst for oxidation reactions | frontierspecialtychemicals.com |

| Palladium(II) | Pd(II) this compound | C₄₈H₂₈N₄O₈Pd | Catalyst, Component of MOFs | frontierspecialtychemicals.com |

Influence of Metal Centers on Electronic and Reactivity Profiles

The identity of the central metal ion has a profound impact on the electronic structure and, consequently, the reactivity and photophysical properties of the porphyrin. aip.orgrsc.org The metal's electronegativity, d-electron configuration, and preferred coordination geometry all contribute to these effects. rsc.org

Electronic Properties: The insertion of a metal ion alters the symmetry of the porphyrin's π-electron system, which is reflected in its electronic absorption spectrum. While the free-base porphyrin exhibits a characteristic spectrum with a strong Soret band and four weaker Q-bands, metalloporphyrins typically show a simplified spectrum with fewer Q-bands due to increased symmetry. jst.go.jp The position of these bands is also influenced by the metal center. For instance, an increase in the electronegativity of the central metal ion can lead to a blue-shift in the absorption spectrum, which is attributed to the lowering of the Highest Occupied Molecular Orbital (HOMO) levels. jst.go.jp The oxidation potentials of metalloporphyrins also show a positive shift with increasing electronegativity of the central metal. jst.go.jp

Reactivity Profiles: The central metal ion is not merely a structural component but an active site that dictates the catalytic capabilities of the metalloporphyrin. For example, manganese and iron porphyrins are well-known oxidation catalysts, capable of activating molecular oxygen or other oxidants. nih.gov The study of metalloporphyrins has revealed that those with late first-row transition metals exhibit enhanced reduction capabilities, showing potential as catalysts for reactions such as carbon dioxide and oxygen reduction. gaacademy.org The specific metal center determines the binding and activation of substrates, influencing both the efficiency and selectivity of the catalyzed reaction. rsc.org Furthermore, the metal ion can influence the self-assembly of porphyrin units, which is a crucial aspect in the formation of functional materials like MOFs. researchgate.net

| Property | Influence of Metal Center | Example Effect | Reference |

|---|---|---|---|

| Absorption Spectrum | Alters symmetry and energy levels of π-orbitals. | Simplification of Q-bands; blue-shift with increasing metal electronegativity. | jst.go.jp |

| Redox Potential | Modifies the ease of oxidation/reduction of the porphyrin ring. | Oxidation potential shifts positively with increasing metal electronegativity. | jst.go.jp |

| Catalytic Activity | Acts as the primary active site for catalysis. | Mn and Fe porphyrins are effective oxidation catalysts. | nih.gov |

| Photophysical Properties | Affects excited state lifetimes and emission pathways (fluorescence vs. phosphorescence). | Pt porphyrins exhibit strong phosphorescence. | frontierspecialtychemicals.com |

Supramolecular Chemistry and Self Assembly of Meso Tetra 4 Carboxyphenyl Porphine

Hydrogen-Bond Driven Assembly Mechanisms

The peripheral carboxylic acid groups of TCPP are the primary drivers of its self-assembly into well-ordered supramolecular structures through hydrogen bonding. rsc.org These directional and specific interactions dictate the formation of extended architectures with predictable patterns.

Formation of Extended 1D and 2D Supramolecular Arrays

The self-assembly of TCPP molecules, facilitated by hydrogen bonds, can lead to the formation of one-dimensional (1D) chains and two-dimensional (2D) networks. acs.orgresearchgate.net In apolar solvents, for instance, tetraamide derivatives of TCPP have been observed to form long, helical stacks held together by four-fold hydrogen bonding. acs.org The carboxylic acid groups can form robust hydrogen-bonded synthons, which are reliable and directional interactions that guide the assembly process. The interaction between the carboxylic acid hydrogen bond donors of the porphyrin and the nitrogen atoms of bipyridine can result in the formation of a stable 2D porphyrin grid-like network. rsc.org

The formation of these arrays is a key aspect of crystal engineering, where the predictable nature of hydrogen bonds is used to design and construct solid-state architectures. researchgate.netmdpi.com The resulting structures can exhibit significant porosity, with a substantial portion of the unit cell volume being occupied by solvent molecules. rsc.org

Crystallographic Analysis of Hydrogen-Bonding Networks

Crystallographic studies have shown that in some structures, adjacent porphyrins are linked by a pair of antiparallel COOH···N(pyridyl) hydrogen bonds. researchgate.net In other arrangements, a central porphyrin unit can connect to two different neighboring units on each side through single carboxylic acid-to-pyridyl hydrogen bonds. researchgate.net The analysis of these networks is crucial for understanding the forces that govern the self-assembly process and for the rational design of new supramolecular materials.

Supramolecular Isomerism and Polymorphism in TCPP Assemblies

Supramolecular isomerism refers to the existence of different supramolecular structures from the same set of molecular components. researchgate.netrsc.org In the context of TCPP assemblies, this can manifest as different hydrogen-bonding patterns leading to distinct crystalline forms, also known as polymorphs. soton.ac.uk This phenomenon highlights the structural flexibility and diversity that can be achieved with a single molecular building block. researchgate.net

The formation of supramolecular isomers can be influenced by various factors, including the choice of solvents and the presence of auxiliary molecules that act as templates. researchgate.netrsc.org For instance, the use of different guest molecules can direct the formation of different hydrogen-bonded networks, leading to isomers with distinct topologies. rsc.org The study of supramolecular isomerism is important for controlling the properties of the resulting materials, as different isomers can exhibit different physical and chemical characteristics. rsc.org

Metal-Ion Templated Supramolecular Architectures

The introduction of metal ions adds another layer of complexity and control to the self-assembly of TCPP, leading to the formation of metal-organic frameworks (MOFs) and other coordination-driven architectures.

Coordination-Driven Self-Assembly Principles

Coordination-driven self-assembly relies on the predictable and directional nature of the coordination bonds between metal ions and the carboxylate groups of TCPP. researchgate.net This approach allows for the construction of highly ordered and stable structures. The geometry of the resulting architecture is largely determined by the coordination preference of the metal ion and the geometry of the TCPP ligand.

The carboxyl groups of TCPP are highly effective ligands for a variety of metal ions, enabling the formation of robust metal-ligand interactions. This has led to the development of numerous MOFs with TCPP as the organic linker. frontierspecialtychemicals.com These materials often exhibit ultrahigh stability and are being explored for a range of applications.

Role of Metal Ions (e.g., Na+, Zn2+) in Directing Assembly

Different metal ions can direct the assembly of TCPP into distinct supramolecular architectures. For example, the use of Zn²⁺ ions can lead to the formation of two-dimensional layered sheets where one TCPP ligand is connected to four Zn₂(COO)₄ secondary building units. nih.gov In such structures, the zinc ion can also coordinate to the center of the porphyrin macrocycle. nih.gov

The presence of metal ions can also influence the dimensionality of the resulting framework. For instance, the reaction of TCPP with cerium nitrate (B79036) under solvothermal conditions can yield a three-dimensional open framework. researchgate.net The choice of metal ion is therefore a critical parameter in the design and synthesis of TCPP-based supramolecular materials with desired topologies and properties.

Fabrication of Multi-Porphyrin Assemblies

The unique molecular structure of meso-tetra(4-carboxyphenyl)porphine (B77598) (TCPP), featuring a rigid porphyrin core and four peripheral carboxyphenyl groups, makes it an exceptional building block for the construction of complex, ordered multi-porphyrin assemblies. The fabrication of these supramolecular structures is governed by non-covalent interactions, primarily hydrogen bonding between the carboxylic acid moieties.

The self-assembly process is highly dependent on the experimental conditions. For instance, the commercially available TCPP can form a variety of distinct structures depending on factors such as the pH of the solution and the presence of auxiliary metal ions. nih.gov The self-complementary hydrogen bonds of the meso-carboxyphenyl groups are a primary driver for organization. nih.gov By carefully controlling crystallization conditions, two-dimensional square grid arrays can be formed where the porphyrin units are linked through hydrogen bonds between their carboxylic acid groups. nih.gov

Furthermore, A3B-type porphyrins, which have a single distinct functional group on an otherwise symmetrical porphyrin, can be synthesized from TCPP. These are created either by a stepwise coupling of substituents to the TCPP molecule or by using its partially protected trimethyl ester derivative. acs.org These tailored building blocks are designed to minimize disruption to the supramolecular binding, allowing for the creation of more complex and functional assemblies. acs.org Studies on tetraamide derivatives of TCPP in nonpolar solvents have shown the formation of long, helical stacks held together by four-fold hydrogen bonding. acs.org

The versatility of TCPP in forming multi-porphyrin assemblies is summarized in the table below, highlighting the influence of fabrication conditions on the resulting structures.

| Fabrication Condition | Interacting Groups | Resulting Assembly | Reference |

| Controlled Crystallization (pH, metal ions) | Carboxylic acid H-bonding | 2D square grid arrays, 3D arrays | nih.gov |

| Use of A3B-type derivatives in apolar solvents | Four-fold amide H-bonding | Long helical stacks | acs.org |

| Step-by-step deposition on surfaces | Carboxylic acid H-bonding | 2D ribbons, 3D wire-like structures | nih.gov |

Hybrid System Integration and Nanoscale Assemblies

The functional carboxylic acid groups of TCPP not only facilitate self-assembly but also serve as anchor points for integrating the porphyrin onto various nanomaterials and substrates. This leads to the formation of hybrid systems with unique photophysical and chemical properties.

Interfacial Interactions with Carbon Nanomaterials (e.g., Graphene Quantum Dots, Carbon Dots)

TCPP and its derivatives can be integrated with carbon nanomaterials to form stable hybrid conjugates. For example, metal derivatives of meso-tetra(4-carboxyphenyl)porphyrin tetramethyl ester have been shown to interact with graphene quantum dots (GQDs). rsc.orgdntb.gov.ua Spectroscopic analysis confirms that these conjugates are stabilized by strong π–π stacking interactions between the porphyrin macrocycle and the graphene quantum dots. rsc.org

In a different approach, TCPP itself can be used as a carbon precursor to synthesize porphyrin-based carbon dots (PCDs). nih.gov In a one-step hydrothermal method, TCPP, citric acid, and ethylenediamine (B42938) are used to prepare PCDs that exhibit red emission. nih.govresearchgate.net The unique conjugated aromatic structure of TCPP makes it an ideal precursor for creating red-emissive carbon dots by increasing the size of the isolated sp² domains. nih.gov

| Carbon Nanomaterial | TCPP Derivative | Interaction Type | Resulting Hybrid System | Reference |

| Graphene Quantum Dots (GQDs) | meso-tetra(4-carboxyphenyl)porphyrin tetramethyl ester (and its metal derivatives) | π–π stacking | Stable porphyrin-GQD conjugates | rsc.orgdntb.gov.ua |

| - | This compound (TCPP) | Hydrothermal synthesis (TCPP as precursor) | Porphyrin-based Carbon Dots (PCDs) | nih.govresearchgate.net |

**3.3.2. Adsorption and Surface Functionalization on Metal Oxide Substrates (e.g., TiO₂, SiO₂) **

The carboxylic acid groups of TCPP allow for strong chemical attachment to metal oxide surfaces, making it a widely studied molecule for surface functionalization, particularly in the context of solar energy conversion and photocatalysis.

Titanium Dioxide (TiO₂): TCPP is frequently used as a photosensitizer for nanoparticulate TiO₂. researchgate.netfrontierspecialtychemicals.com It adsorbs strongly onto the TiO₂ surface, typically grafting via its carboxylic groups. researchgate.net This sensitization extends the photoactivity of TiO₂ into the visible light spectrum. rsc.org Studies on sintered TiO₂ electrodes made from Degussa P25 powder showed a saturation surface coverage of 47 μmol/g, while colloidal dispersions of the same powder in ethanol (B145695) yielded a higher saturation coverage of 77 μmol/g. researchgate.net The strong adsorption enables efficient electron transfer from the photoexcited porphyrin to the TiO₂, a key process in dye-sensitized solar cells. researchgate.netrsc.org

Silicon Dioxide (SiO₂): TCPP can also be grafted onto silica-based substrates. For instance, it can be attached to SiO₂/Nb₂O₅ surfaces, after which it can be metallated for applications in catalysis. chemicalbook.com Metalloporphyrin-sensitized titania-silica-iron oxide nanocomposites have also been produced, demonstrating high photocatalytic activity. frontierspecialtychemicals.com

| Substrate | Application | Key Finding | Reference |

| Nanoparticulate TiO₂ (electrodes) | Photosensitizer for solar energy conversion | Saturation surface coverage of 47 μmol/g | researchgate.net |

| Nanoparticulate TiO₂ (colloidal) | Photosensitizer for solar energy conversion | Saturation surface coverage of 77 μmol/g | researchgate.net |

| TiO₂ nanotubes | Visible-light photocatalyst | Broadened absorption spectra and effective electron transfer | rsc.org |

| SiO₂/Nb₂O₅ | Catalysis | TCPP can be grafted and subsequently metallized | chemicalbook.com |

| Titania-silica-iron oxide | Photocatalysis | Creation of multifunctional nanocomposites | frontierspecialtychemicals.com |

Self-Assembly on Planar Surfaces (e.g., Au(111))

The self-assembly of TCPP on atomically flat, conductive surfaces like gold (Au(111)) is crucial for developing molecular-scale electronic and photonic devices. The interplay between molecule-molecule and molecule-substrate interactions dictates the final assembled structure.

Hydrogen-bonding interactions between the meso-carboxyphenyl groups of TCPP molecules on an Au(111) surface can lead to the initial formation of two-dimensional ribbons and three-dimensional wire-like structures. nih.gov As more molecules are deposited, these initial structures can evolve into thin films. nih.gov

Furthermore, TCPP can be used to create binary porphyrinic systems on gold substrates. mdpi.com In one study, TCPP was co-deposited with meso-tetrakis(4-dimethyl amino) porphyrin (TDAP) on Au(111). The resulting non-covalent interactions and specific geometrical conformations led to the self-assembly of a well-defined, ordered arrangement. frontierspecialtychemicals.commdpi.com The assembly on solid surfaces is considered an essential first step for the rational design of such molecular devices. mdpi.com While the interaction of porphyrins with Au(111) can be complex, sometimes leading to self-metalation, the functional groups of TCPP provide a pathway to control assembly through hydrogen bonding. researchgate.netrsc.org

Applications of Meso Tetra 4 Carboxyphenyl Porphine in Advanced Functional Materials Research

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Role of meso-Tetra(4-carboxyphenyl)porphine (B77598) as a Ligand in MOF/COF Construction

In MOF synthesis, TCPP coordinates with various metal ions, such as zirconium (Zr⁴⁺), zinc (Zn²⁺), copper (Cu²⁺), aluminum (Al³⁺), and cobalt (Co²⁺), to form a diverse range of structures. rsc.orgrsc.orgnih.govacs.org The choice of metal ion and the reaction conditions can influence the final topology and properties of the MOF. ehu.esrsc.org For instance, the reaction of TCPP with zirconium salts can lead to the formation of several distinct MOFs, including the well-known PCN-222, PCN-224, and MOF-525. rsc.orgvt.edu Similarly, in COF construction, the carboxyl groups of TCPP can react with other organic linkers to form strong covalent bonds, resulting in highly stable and crystalline porous polymers. researchgate.netustc.edu.cn

Structural Design and Tunability of Porphyrinic MOFs/COFs

A key advantage of using TCPP in the construction of MOFs and COFs is the high degree of structural design and tunability. The geometry and connectivity of the resulting frameworks can be controlled by several factors. The free rotation of the carboxyphenyl groups allows TCPP to adopt different coordination geometries, leading to a variety of network topologies. rsc.org

The modular nature of MOF and COF synthesis allows for the systematic modification of their properties. rsc.org By changing the metal nodes or introducing different functional groups into the porphyrin ligand, researchers can fine-tune the pore size, shape, and chemical environment of the framework. nih.govrsc.orgrsc.org For example, a series of isoreticular zirconium-based MOFs with varying pore sizes have been synthesized using extended porphyrinic linkers derived from TCPP. rsc.org This tunability is crucial for tailoring the materials for specific applications, such as gas storage and separation, catalysis, and sensing. rsc.orgscispace.com

Several series of Zr-TCPP MOFs demonstrate this structural variation, including PCN-221, PCN-222 (also known as MOF-545), PCN-223, PCN-224, and PCN-225. rsc.orgrsc.orgresearchgate.net The synthesis conditions, such as the choice of modulator and its concentration, play a critical role in selectively forming these different crystalline topologies. vt.edu For instance, PCN-222 and PCN-223 can be selectively synthesized by carefully controlling the reaction time, with PCN-223 being a kinetic product and PCN-222 the thermodynamic counterpart. rsc.org

| MOF Series | Metal Cluster | Connectivity | Topology | Key Features | Reference |

| PCN-221 (MOF-525) | Zr₆ | 12-c | ftw | Microporous, BET surface area of 1936 m²/g | rsc.orgrsc.org |

| PCN-222 (MOF-545) | Zr₆ | 8-c | csq | Mesoporous, BET surface area of 2200 m²/g for PCN-222(Fe) | rsc.orgrsc.org |

| PCN-223 | Zr₆ | 12-c | shp | Microporous, BET surface area of ~1600 m²/g | rsc.orgrsc.org |

| PCN-224 | Zr₆ | 6-c | - | - | rsc.org |

Investigation of Stability and Robustness of TCPP-based Frameworks

Zirconium-based TCPP MOFs, such as PCN-222, are particularly known for their exceptional stability under harsh conditions, including in acidic and neutral aqueous solutions. rsc.orgacs.org This high stability is attributed to the strong Zr-O bonds within the inorganic secondary building units (SBUs). rsc.org For example, PCN-223(Fe) has demonstrated excellent stability under acidic conditions and can be recycled as a heterogeneous catalyst. rsc.org Similarly, a nickel-based TCPP MOF, [Ni₅(H₂TCPP)₂O(H₂O)₄]·nS, has shown significant robustness, maintaining its crystalline structure after several catalytic cycles. ehu.es The stability of these frameworks can also be influenced by the nature of the porphyrin core itself. rsc.org

Application in Gas Capture and Separation Studies

The porous nature and tunable properties of TCPP-based MOFs make them promising materials for gas capture and separation. rsc.orgrsc.orgscispace.com The ability to control the pore size and introduce specific functional groups allows for the selective adsorption of certain gases. researchgate.net

MOFs can be designed to have high selectivity for carbon dioxide (CO₂) over other gases like methane (B114726) (CH₄) and nitrogen (N₂), which is crucial for applications such as carbon capture from flue gas and natural gas purification. mdpi.comaustinpublishinggroup.com The interaction between the gas molecules and the MOF framework, including the porphyrin units and open metal sites, plays a key role in the separation process. rsc.orgresearchgate.net For example, water-stable Cu-TCPP MOFs have been shown to be highly adsorptive for ammonia (B1221849) (NH₃). nih.gov Furthermore, a zirconium-based MOF constructed from tetrakis(4-carboxyphenyl) silane, a ligand similar to TCPP, exhibited high storage capacities for H₂, CH₄, and CO₂. rsc.org

Catalysis Research

Photocatalysis

This compound and its derivatives are extensively studied in photocatalysis due to their excellent light-harvesting properties and ability to act as photosensitizers. researchgate.netnih.gov Porphyrins possess strong absorption bands in the visible region of the electromagnetic spectrum, known as the Soret and Q bands, which allows them to efficiently capture solar energy. researchgate.netrsc.org

When incorporated into materials like titanium dioxide (TiO₂) or assembled into MOFs and COFs, TCPP can enhance their photocatalytic activity under visible light irradiation. rsc.orgrsc.orgacs.org The general mechanism involves the photo-excited TCPP molecule transferring an electron to the conduction band of the semiconductor or an adjacent molecule, initiating a series of redox reactions. rsc.orgrsc.org This charge separation is crucial for efficient photocatalysis. researchgate.netnih.gov

TCPP-based materials have been successfully employed in various photocatalytic applications, including:

Degradation of organic pollutants: Flower-like Cu-TCPP MOFs have shown excellent photocatalytic activity in the degradation of rhodamine B, achieving 88% degradation within 100 minutes. rsc.org

Reduction of Cr(VI): A 2D Cu-TCPP MOF/TiO₂ composite was able to convert 99.9% of Cr(VI) to Cr(III) within 60 minutes under visible light. acs.org

Hydrogen production: An ultrathin 2D self-assembled zinc porphyrin (SA-ZnTCPP) demonstrated a high hydrogen evolution rate of 3487.3 µmol g⁻¹ h⁻¹. researchgate.net MOF-based systems, such as Al-TCPP-Pt, have also shown significant activity in photocatalytic H₂ production. researchgate.net

CO₂ reduction: Porphyrin-based MOFs like PCN-222 can act as visible-light-harvesting units to promote the photoreduction of CO₂. nih.gov

| Photocatalytic Application | TCPP-based Material | Pollutant/Substrate | Efficiency/Rate | Reference |

| Dye Degradation | Flower-like Cu-TCPP MOF | Rhodamine B | 88% degradation in 100 min | rsc.org |

| Cr(VI) Reduction | 2D Cu-TCPP MOFs/TiO₂ | Cr(VI) | 99.9% conversion in 60 min | acs.org |

| Hydrogen Production | SA-ZnTCPP | Water | 3487.3 µmol g⁻¹ h⁻¹ | researchgate.net |

| Hydrogen Production | Al-TCPP-0.1Pt | Water | 129 µmol g⁻¹ h⁻¹ | researchgate.net |

| Tetracycline (B611298) Degradation | Hf-BPDC-TCPP MOF | Tetracycline | 95.8% degradation | researchgate.net |

| Selective Catalytic Reduction of NO | TCPP-modified TiO₂ | NO | 79.0% conversion | rsc.org |

Photocatalytic CO2 Reduction Research

The conversion of carbon dioxide (CO2) into valuable fuels and chemicals is a critical area of research for mitigating climate change and establishing a circular carbon economy. TCPP-based materials, particularly metal-organic frameworks (MOFs), have shown significant promise as photocatalysts for CO2 reduction. acs.org

In one study, two novel porphyrin-based MOFs, Cu-PMOF and Co-PMOF, were synthesized using TCPP as the organic linker. acs.org These materials exhibited high surface areas and were effective in the photocatalytic reduction of CO2 to formic acid (HCOOH). The experimental results aligned well with theoretical predictions from a quantitative structure-property relationship (QSPR) model, which forecasted high HCOOH evolution rates. acs.org Specifically, the Cu-PMOF and Co-PMOF photocatalysts achieved HCOOH evolution rates of 101.62 μmol and 103.47 μmol, respectively. acs.org

Another approach involves the use of iron-porphyrin-based MOF films. acs.org A MOF designated as MOF-525, constructed from TCPP linkers and hexa-zirconium nodes, was synthesized and its iron-metalated form, Fe_MOF-525, was used as an electrocatalyst for CO2 reduction. acs.org Cyclic voltammetry experiments demonstrated that the Fe-porphyrin linker was the active catalytic site, facilitating the reduction of CO2 to a mixture of carbon monoxide (CO) and hydrogen (H2). acs.org

Table 1: Photocatalytic CO2 Reduction Performance of TCPP-Based Materials

| Photocatalyst | Product | Evolution Rate (μmol) | Reference |

| Cu-PMOF | HCOOH | 101.62 | acs.org |

| Co-PMOF | HCOOH | 103.47 | acs.org |

| Fe_MOF-525 | CO, H2 | - | acs.org |

Hydrogen Production via Photocatalysis

Photocatalytic hydrogen (H2) production from water is a promising avenue for generating clean energy. While TCPP itself is not an efficient H2 evolution catalyst due to rapid charge-carrier recombination, its incorporation into composite materials can significantly enhance photocatalytic activity. researchgate.net

A study demonstrated that doping a hafnium-biphenyl dicarboxylic acid (Hf-BPDC) MOF with TCPP ligands resulted in a dual-ligand MOF (Hf-BPDC-TCPP) with markedly improved photocatalytic H2 generation. researchgate.net The Hf-BPDC-TCPP MOF achieved a H2 generation rate of 261 μmol·g−1·h−1, which was 48 times higher than that of the parent Hf-BPDC MOF. researchgate.net This enhancement was attributed to the introduction of the porphyrin ligand, which created a stronger internal electric field, boosting charge separation and transfer, increasing the specific surface area, and narrowing the band gap for enhanced visible light absorption. researchgate.net

Degradation of Organic Pollutants (e.g., Dyes, Pharmaceuticals)

TCPP and its derivatives have proven effective in the photocatalytic degradation of various organic pollutants, offering a potential solution for water remediation. The tunable nature of porphyrin nanomaterials facilitates the degradation of pollutants like dyes. researchgate.net

For instance, a dual-ligand Hf-BPDC-TCPP MOF exhibited high efficiency in the degradation of tetracycline (TC), a common pharmaceutical pollutant. researchgate.net The MOF achieved a TC degradation rate of 95.8%, which was 1.47 times higher than the undoped Hf-BPDC MOF. researchgate.net The enhanced activity is linked to improved charge separation and increased active sites provided by the TCPP ligand. researchgate.net

Furthermore, copper(II) this compound has been identified as a useful photocatalyst for the degradation of organic pollutants. frontierspecialtychemicals.com When combined with reduced graphene oxide, it has been shown to enhance the photocatalytic degradation activity of TiO2 nanotubes. frontierspecialtychemicals.com

Photoredox Reaction Methodologies

The unique photophysical properties of TCPP make it a valuable component in designing systems for photoredox reactions. In situ ligand substitution in MOFs with TCPP has been shown to be a viable strategy to improve charge separation efficiency and increase the number of active sites for photocatalysis. researchgate.net

A study involving a Hf-BPDC MOF demonstrated that the incorporation of a size and geometry-matched TCPP ligand led to a dual-ligand MOF with significantly improved activity in photocatalytic reactions. researchgate.net Photophysical and electrochemical studies revealed that the porphyrin ligand enhances visible light absorption and promotes charge separation and transfer, which are crucial for efficient photoredox catalysis. researchgate.net

Electrocatalysis

The versatile redox properties and coordination chemistry of porphyrins make them powerful catalysts in electrocatalysis. frontierspecialtychemicals.com TCPP and its metal complexes are particularly effective in driving key electrochemical transformations.

Oxygen Reduction Reactions (ORR)

The oxygen reduction reaction (ORR) is a critical process in fuel cells and metal-air batteries. Iron(III) tetrakis(4-carboxyphenyl)porphyrin (Fe-TCPP) has demonstrated high electrocatalytic activity for the ORR. frontierspecialtychemicals.com The redox flexibility of the central iron ion and the strong π-conjugation of the porphyrin ring are key to its catalytic performance. frontierspecialtychemicals.com When incorporated into frameworks like MOFs, such as PCN-222(Fe), Fe-TCPP creates robust catalytic networks with enhanced stability and electron transfer capabilities. frontierspecialtychemicals.com

Carbon Monoxide (CO) Oxidation

While the provided search results focus more on the reduction of CO2 to CO, the reverse reaction, CO oxidation, is also a significant area of electrocatalysis, particularly for applications in fuel cells to mitigate CO poisoning of platinum catalysts. Although direct evidence for TCPP's application in CO oxidation was not found in the provided search results, the electrocatalytic activity of porphyrin-based materials in redox reactions suggests their potential for this application as well. Further research in this specific area is warranted.

Homogeneous and Heterogeneous Catalytic Systems

Alcohol Oxidation and Nitro Compound Reduction

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Metalloporphyrins, including those based on TCPP, have emerged as effective catalysts for this reaction. For instance, iron(III) porphyrins supported on polymers have demonstrated high activity in the oxidation of various alcohols, including benzyl (B1604629) alcohol and other linear and secondary alcohols, using hydrogen peroxide as a green oxidant. niscair.res.in The presence of an axial ligand, such as imidazole, is often crucial for activating the iron center and achieving efficient catalysis. niscair.res.in While direct studies on TCPP for this specific application are emerging, the established catalytic activity of structurally similar porphyrins underscores its potential. For example, embedding Mn(III)-TCPP with a TiO₂/WO₃ heterojunction has been shown to boost the photocatalytic oxidation of benzyl alcohol to over 90% conversion under visible light.

In the realm of reduction reactions, the electrochemical properties of TCPP and its derivatives are of particular interest. Studies on meso-substituted porphyrins bearing both nitro and carboxyl groups have shown that the reduction potentials are influenced by the number of electron-withdrawing nitro groups. scielo.br This suggests that the TCPP framework can be tailored to facilitate the electrochemical reduction of nitroaromatic compounds, a critical process for the synthesis of anilines and the remediation of environmental pollutants. Research into graphene oxide-polymerized manganese porphyrin composites has demonstrated efficient electrocatalytic reduction of nitrobenzene, highlighting the potential of porphyrin-based materials in this area. rsc.org

Epoxidation of Alkenes

The epoxidation of alkenes is a vital reaction for the production of epoxides, which are key intermediates in the synthesis of a wide array of chemicals. Metal-organic frameworks (MOFs) constructed from Mn(III) this compound chloride have been shown to be catalytically active for the epoxidation of alkenes using molecular oxygen. smolecule.comnih.gov These porphyrin-based MOFs provide a structured and recyclable catalytic system, enhancing the stability and efficiency of the catalytic process. The confined environment within the MOF structure can also influence the selectivity of the epoxidation reaction.

Biomimetic Catalysis and Enzyme Mimics (e.g., Peroxidase-like Activity)

The structural similarity of metalloporphyrins to the active sites of heme-containing enzymes has spurred significant interest in their use as enzyme mimics. Metallated TCPP, particularly with iron (Fe) and manganese (Mn), exhibits notable peroxidase-like activity. When immobilized on aminopropyl-glass beads, both Fe-TCPP and Mn-TCPP can catalyze the oxidative reactions of various substrates with hydrogen peroxide. This biomimetic activity is crucial for applications in biosensing and biocatalysis.

Furthermore, Mn(III) this compound chloride acts as a superoxide (B77818) dismutase (SOD) mimetic. smolecule.comporphyrin-laboratories.com It can effectively catalyze the dismutation of superoxide radicals, which are harmful reactive oxygen species, into molecular oxygen and hydrogen peroxide. This function is vital for protecting biological systems from oxidative stress.

Sensing Technologies and Biosensors

The intense color, fluorescence, and electrochemical activity of TCPP make it an excellent candidate for the development of various sensing platforms. The ability to functionalize its periphery allows for the specific recognition of target analytes, leading to highly sensitive and selective detection methods.

Electrochemical Sensing Platforms

Electrochemical sensors offer advantages such as high sensitivity, rapid response, and miniaturization. TCPP has been successfully integrated into electrochemical platforms for the detection of various analytes, including biomolecules.

DNA methylation is a crucial epigenetic modification involved in gene regulation and disease development. The detection of DNA methylation patterns is of significant diagnostic and prognostic value. A notable application of TCPP in this area is its use in a light-addressable potentiometric sensor (LAPS) for the detection of DNA methylation. niscair.res.in

In one study, a comparative analysis of different TCPP-based DNA methylation sensing interfaces on a LAPS was conducted. niscair.res.in The sensor's performance was evaluated based on its ability to detect 5-methylcytosine (B146107) (5mC), a key marker of DNA methylation. The research highlighted that a covalently anchored, stand-up configuration of TCPP on the sensor surface provided enhanced sensitivity compared to a flat-lying orientation. All tested configurations were capable of detecting as little as one 5mC in a target DNA sequence.

Below is an interactive data table summarizing the key parameters and findings from the research on TCPP-based DNA methylation sensors.

| Parameter | Description | Finding |

| Sensing Platform | Light-Addressable Potentiometric Sensor (LAPS) | A surface-charge sensing device used for the detection of biochemical interactions. nih.gov |

| Recognition Strategy | Anti-5mC antibody-based detection | Utilizes the specific binding of an antibody to 5-methylcytosine. nih.gov |

| TCPP Integration | Covalently anchored vs. π-conjugated layer | Compared a stand-up (covalently anchored) and a flat (π-conjugated) orientation of TCPP on the sensor surface. niscair.res.in |

| Sensitivity | Detection Limit | Capable of detecting as low as one 5-methylcytosine in the target DNA sequence. |

| Enhanced Performance | Optimal TCPP Configuration | The covalently anchored, stand-up TCPP configuration demonstrated higher sensitivity in detecting DNA methylation. |

This research showcases the potential of TCPP-functionalized electrochemical platforms for the development of low-cost, sensitive, and bisulfite-conversion-free methods for DNA methylation analysis.

Optical Sensing Mechanisms

Optoelectronic and Energy Conversion Studies

This compound and its metallated derivatives are highly promising candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs). frontierspecialtychemicals.com The core function of the dye in a DSSC is to absorb solar radiation and inject an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). rsc.org

Light Harvesting and Charge Separation Research

This compound is extensively utilized as a photosensitizer in systems designed for solar energy conversion and photocatalysis. frontierspecialtychemicals.com Its effectiveness stems from its strong absorption in the visible light spectrum and its capacity to initiate charge separation upon excitation.

Researchers have successfully incorporated TCPP into periodic mesoporous organosilica (TCPP-PMOs), creating materials with high specific surface areas (>400 m²/g) and pore diameters of approximately 8.7 nm. rsc.org These materials have demonstrated excellent performance in the photocatalytic degradation of methylene (B1212753) blue without the need for metal incorporation. rsc.org Similarly, metal-organic frameworks (MOFs) constructed using cobalt-containing TCPP derivatives show promise for visible-light-driven photocatalytic applications. frontierspecialtychemicals.com The zinc-containing derivative, Zn(II) this compound, has been used in 2D self-assembled structures active in the photocatalytic production of hydrogen. frontierspecialtychemicals.com

Fundamental studies on charge separation have been conducted on self-assembled binary systems. One such system involves TCPP and meso-tetrakis(4-dimethyl amino) porphyrin (TDAP) on a gold substrate. mdpi.com Non-covalent hydrogen bonding between the two types of porphyrins, with an interaction energy of -14.95 kcal/mole, facilitates the formation of a well-defined, nearly rectangular porphyrin array. mdpi.com Spectroscopic analysis of TCPP reveals a strong Soret band at 415 nm and distinct Q-bands at 520, 550, 595, and 645 nm, which are characteristic of its light-absorbing capabilities. mdpi.com

| Parameter | Value | Significance |

|---|---|---|

| Unit Cell Dimension 'a' | 2.18 nm | Defines the geometry of the self-assembled molecular array. mdpi.com |

| Unit Cell Dimension 'b' | 3.08 nm | |

| Interaction Energy | -14.95 kcal/mole | Indicates a moderate hydrogen bond strength stabilizing the structure. mdpi.com |

| TCPP Soret Band (λmax) | 415 nm | Represents the primary light absorption bands of the TCPP molecule. mdpi.com |

| TCPP Q-Bands (λmax) | 520, 550, 595, 645 nm |

Photodetector Development and Thin Film Optoelectronics

The optoelectronic properties of TCPP have been harnessed in the fabrication of thin-film devices and sensors. Research into vacuum-thermally evaporated TCPP thin films on flexible indium tin oxide (ITO) substrates has provided insights into their structure and function. researchgate.net These films are largely amorphous, and their surface roughness increases with thickness. researchgate.net Crucially, the optical band gap of these films was found to be thickness-dependent, decreasing from 2.67 eV to 2.44 eV as the film thickness increased from 90 nm to 320 nm, demonstrating the tunability of their optical properties for specific device applications. researchgate.net

| Film Thickness | Average Roughness (Ra) | Optical Band Gap (Eg) |

|---|---|---|

| 90 nm | 2.72 nm | 2.67 eV |

| 320 nm | 4.95 nm | 2.44 eV |

Data derived from a study on TCPP thin films on flexible ITO substrates. researchgate.net

In another application, TCPP serves as a critical component for enhancing the sensitivity of light-addressable potentiometric sensors (LAPS). nih.govacs.org These sensors, which have an electrolyte-insulator-semiconductor structure, can be modified with TCPP to detect biological phenomena such as DNA methylation. nih.govacs.org In one configuration, TCPP is covalently anchored to the sensor surface, where its molecular configuration and peripheral carboxyl groups improve the sensing interface. nih.gov The resulting sensor demonstrated enhanced sensitivity in detecting as little as one 5-methylcytosine (5mC) in a target DNA sequence, showcasing TCPP's role in advancing biosensor technology. nih.gov

Photon Upconversion Phenomena

Photon upconversion, the process of converting lower-energy photons into higher-energy ones, is a significant area of materials research with applications in solar energy and bio-imaging. The platinum-complexed derivative, Pt(II) this compound, has been identified as a functional material for this purpose. frontierspecialtychemicals.com Research has demonstrated that when this metalloporphyrin is attached to a metal oxide surface, it can effectively facilitate photon upconversion. frontierspecialtychemicals.com This capability is attributed to the long-lived triplet excited state of the platinum porphyrin, which is a key requirement for triplet-triplet annihilation upconversion processes.

Electrochemiluminescence (ECL) Emitters

Electrochemiluminescence (ECL) is a process where light is generated from electrochemically produced intermediates. Materials that can efficiently undergo this process are valuable for developing highly sensitive analytical and diagnostic tools. Pt(II) this compound has been investigated for its ECL properties. frontierspecialtychemicals.com Studies have explored the role of peripheral substituents on the porphyrin ring and the central metal ion in modulating the ECL behavior, particularly in processes involving oxygen. frontierspecialtychemicals.com These findings are crucial for the rational design of new, highly efficient ECL emitters based on the TCPP scaffold for advanced sensing applications.

Interactions with Biological Systems and Mechanistic Investigations Excluding Clinical Outcomes

Cellular Uptake Mechanisms of meso-Tetra(4-carboxyphenyl)porphine (B77598) in Research Models

Investigations into how this compound is internalized by cells have identified key pathways and receptors, particularly in cancer cell models. These findings are crucial for understanding the compound's selective accumulation in these cells.

Research has demonstrated that this compound enters cancer cells primarily through clathrin-mediated endocytosis. nih.govbioaffinitytech.com This active transport mechanism involves the formation of clathrin-coated vesicles, a process that is distinct from passive diffusion. The reliance on this pathway was confirmed in studies using specific inhibitors of different endocytosis routes, where blocking clathrin-dependent processes significantly reduced the uptake of the porphyrin. bioaffinitytech.com While other porphyrins have been linked to the low-density lipoprotein (LDL) receptor, this receptor appears to play only a minor role in the cellular uptake of TCPP. nih.govbioaffinitytech.com

A pivotal discovery in understanding TCPP's cellular uptake is its interaction with the CD320 receptor, which is the cellular receptor for the cobalamin/transcobalamin II complex. nih.gov Studies have shown that TCPP binds strongly to the CD320 receptor with a dissociation constant (KD) of 42 nM. nih.govbioaffinitytech.com This binding is competitive, as TCPP can displace the natural ligand, the cobalamin/transcobalamin II complex. nih.gov

The significance of this interaction is underscored by the fact that many cancer cells overexpress the CD320 receptor to meet their high demand for vitamin B12, which is essential for DNA synthesis and cell proliferation. nih.gov The role of CD320 as a primary transporter for TCPP into cancer cells was further substantiated by experiments where the genetic knockdown of CD320 led to a substantial decrease in TCPP accumulation in various cancer cell lines. nih.govbioaffinitytech.com

| Cancer Cell Line | Cancer Type | Reduction in TCPP Uptake (%) |

|---|---|---|

| HCC15 | Lung | ~40% |

| MDA-MB-231 | Breast | ~40% |

| LNCaP | Prostate | ~30% |

| DU145 | Prostate | ~21% |

Bioconjugation and Targeting Ligand Development

The four carboxylic acid groups on this compound make it a versatile platform for conjugation with various molecules to investigate and potentially enhance targeting specificity.

To explore targeting strategies, this compound has been conjugated with amino acids. In one study, both D-lysine and L-lysine were attached to the four carboxyl groups of the porphyrin. However, in vitro studies with U87 cancer cells did not show evidence of specific uptake of the D- or L-lysine conjugated porphyrin. These particular conjugates also exhibited poor solubility in aqueous solutions, requiring surfactants for solubilization. While these specific lysine (B10760008) conjugates did not demonstrate targeted uptake, the research highlighted that TCPP serves as a convenient framework for synthesizing and evaluating multivalent targeting ligands.

The functional groups of this compound allow for its chemical modification, or derivatization, to label various biological molecules for research purposes. For instance, metallated derivatives of porphyrins have been functionalized with N-succinimide or isothiocyanate groups. researchgate.net These reactive groups enable the covalent attachment of the porphyrin to proteins such as avidin (B1170675) and antibodies, creating luminescent probes for detection and imaging studies. researchgate.net

Another derivatization strategy involves converting the carboxylic acid groups into tetra-azido derivatives. nih.gov This allows for conjugation to alkyne-modified oligonucleotides via copper-catalyzed "click chemistry," creating porphyrin-DNA hybrids for the construction of elaborate nanostructures. nih.gov Furthermore, TCPP has been used to functionalize sensor surfaces, which can then be used in conjunction with specific antibodies for the detection of biological targets like DNA methylation.

Fundamental Photophysical Studies Relevant to Biological Interactions

The biological applications of this compound are intrinsically linked to its photophysical properties, such as its ability to absorb light and generate reactive oxygen species. Upon absorption of light, the porphyrin is excited to a singlet state, from which it can either fluoresce, returning to the ground state, or transition to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, a key mechanism in photodynamic activity.

Studies have quantified several of these key properties. For example, when covalently attached to oligonucleotides, TCPP exhibits a fluorescence quantum yield of approximately 0.08-0.10 and a fluorescence lifetime of around 8.7-9.0 nanoseconds. researchgate.net The efficiency of singlet oxygen generation is highly dependent on the solvent environment, with research showing higher quantum yields in methanol (B129727) and ethanol (B145695) compared to water. worldscientific.com Metallated derivatives, such as Pt(II) porphyrins, have been shown to be particularly efficient, with singlet oxygen quantum yields as high as 88%. researchgate.net

| Compound/Complex | Parameter | Value | Conditions |

|---|---|---|---|

| d(CG)5-TCPP Conjugate | Fluorescence Quantum Yield | 0.099 ± 0.011 | 0.01 M phosphate buffer, pH 7 |

| d(CG)5-TCPP Conjugate | Fluorescence Lifetime (τ) | 9.0 ± 0.3 ns | 0.01 M phosphate buffer, pH 7 |

| d(TA)5-TCPP Conjugate | Fluorescence Quantum Yield | 0.080 ± 0.011 | 0.01 M phosphate buffer, pH 7 |

| d(TA)5-TCPP Conjugate | Fluorescence Lifetime (τ) | 8.7 ± 0.3 ns | 0.01 M phosphate buffer, pH 7 |

| Pt(II) meso-tetra(4-carboxyphenyl) porphine | Singlet Oxygen Quantum Yield | 88% | Dichloromethane solution |

Singlet Oxygen Generation Mechanisms and Efficiency

This compound (TCPP) is recognized as an effective photosensitizer, a molecule that can generate reactive oxygen species (ROS) upon activation by light. nih.govresearchgate.netnih.gov This property is central to its application in photodynamic therapy (PDT), a modality that uses the combination of a photosensitizer, light, and oxygen to induce cell death. nih.gov The primary cytotoxic agent generated by TCPP is singlet oxygen (¹O₂), a highly reactive form of molecular oxygen. researchgate.netmdpi.com

The mechanism of singlet oxygen generation by TCPP follows a classic Type II photosensitization pathway. The process is initiated when the TCPP molecule absorbs a photon of light of an appropriate wavelength, transitioning from its ground state (S₀) to an excited singlet state (S₁). The molecule can then undergo a process called intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). tudublin.ie It is from this triplet state that the crucial energy transfer occurs. If molecular oxygen (in its ground triplet state, ³O₂) is present, the excited photosensitizer (TCPP in its T₁ state) can transfer its energy to the oxygen molecule. mdpi.comnih.gov This energy transfer excites the oxygen to the highly reactive singlet state (¹O₂), while the TCPP molecule returns to its ground state (S₀), ready to absorb another photon and repeat the cycle.

The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. mdpi.com For this compound, the singlet oxygen quantum yield (ΦΔ) has been measured to be 0.55. researchgate.net This efficiency can be influenced by several factors, including the local environment and molecular modifications. For instance, the concentration of the photosensitizer itself can impact singlet oxygen generation, with higher concentrations potentially leading to aggregation and self-quenching effects that reduce efficiency. nih.govmdpi.com

Modifications to the porphyrin structure or its immediate environment can significantly alter its photosensitizing efficiency. The introduction of heavy atoms into similar porphyrin structures has been shown to enhance intersystem crossing, thereby increasing the triplet state population and boosting singlet oxygen yield. rsc.org Furthermore, the efficiency of singlet oxygen generation can be enhanced by conjugating TCPP derivatives to nanostructures. For example, immobilizing a zinc(II) derivative of TCPP (Zn-TCPP) onto gold nanoparticles via axial coordination with imidazole ligands was found to enhance the efficiency of singlet oxygen generation. nih.gov This arrangement limits the number of porphyrins on the gold surface, which reduces aggregation and diminishes metal exchange, both contributing to improved performance. nih.gov Conversely, when porphyrins are linked too closely to gold nanoparticles, the excited state can be quenched, leading to a significant reduction in singlet oxygen generation. mdpi.com

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of TCPP and Related Porphyrins This table is interactive. Click on the headers to sort the data.

| Compound | Quantum Yield (ΦΔ) | Solvent/Conditions |

|---|---|---|

| This compound (TCPP) | 0.55 | - |

| 5,10,15,20-(tetraphenyl)porphyrin (H₂TPP) | 0.55 | Chloroform |

| 5,10,15,20-tetrakis(4-carbomethoxyphenyl)porphyrin (TCM4PP) | 0.47 - 0.51 | Toluene |

| Hematoporphyrin IX dimethyl ester (HPDME) | 0.60 | N,N-dimethyl formamide (DMF) |

Data compiled from multiple sources. researchgate.netrsc.orgias.ac.in

Fluorescence and Phosphorescence Studies in Biological Contexts (as probes)

Beyond its role as a photosensitizer, this compound is also a fluorophore, a molecule that emits light after absorbing photons. nih.govnih.gov This intrinsic fluorescence allows it to be used as a probe for imaging and sensing in biological systems. frontierspecialtychemicals.com TCPP exhibits a characteristic Soret band absorption peak around 412-416 nm and displays photoluminescence in the visible range of the electromagnetic spectrum. researchgate.netresearchgate.net The fluorescence quantum yield (Φf) of TCPP, which measures the efficiency of the fluorescence process, has been reported as 0.15. researchgate.net

The spectral properties of TCPP can be modulated by its environment and by covalent attachment to biomolecules, making it a versatile biological probe. For instance, when an amino-reactive derivative of TCPP was covalently attached to oligonucleotides, the resulting complexes showed distinct UV-visible absorption and fluorescence characteristics. researchgate.net Such conjugations allow for the targeted delivery and visualization of the porphyrin within specific cellular components or for studying interactions with nucleic acids. The fluorescence of TCPP can be used to monitor its uptake and localization within cells. Flow cytometry assays have been developed to quantify the cellular uptake of TCPP, providing insights into the mechanisms by which porphyrins accumulate in cancer cells. nih.gov

The photophysical properties of TCPP are also sensitive to environmental factors like pH and aggregation state, which can alter its fluorescence spectra. researchgate.net This sensitivity can be harnessed for sensing applications. For example, TCPP has been incorporated into sensor interfaces for the detection of DNA methylation, a key epigenetic marker. nih.gov

While TCPP itself is primarily fluorescent, its metallated derivatives can exhibit strong phosphorescence. Phosphorescence is a process similar to fluorescence but with a much longer emission lifetime. This property is particularly useful for certain types of biological sensing. A notable example is Pt(II) this compound, a platinum-containing derivative of TCPP. frontierspecialtychemicals.com This metalloporphyrin is used as a phosphorescent oxygen sensor. frontierspecialtychemicals.com The principle behind this application is that the long-lived phosphorescence of the Pt(II)-TCPP is efficiently quenched by molecular oxygen. By measuring the intensity or lifetime of the phosphorescence, the local concentration of oxygen can be determined, which is valuable for in vivo hypoxia imaging. frontierspecialtychemicals.com

Table 2: Photophysical Properties of this compound (TCPP) This table is interactive. Click on the headers to sort the data.

| Property | Value | Conditions/Notes |

|---|---|---|

| Soret Band Absorption (λmax) | 412 - 416 nm | In 0.01 M phosphate buffer, pH 7 |

| Fluorescence Emission (λem) | ~650 nm, ~715 nm | Dependent on solvent and environment |

| Fluorescence Quantum Yield (Φf) | 0.15 | - |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.55 | - |

| Molar Absorption Coefficient (ε) | 365,000 M⁻¹cm⁻¹ | At 416 nm |

Data compiled from multiple sources. researchgate.netresearchgate.netresearchgate.net

Computational and Theoretical Investigations of Meso Tetra 4 Carboxyphenyl Porphine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic properties of TCPP. These calculations allow for the determination of optimized molecular geometries, bond lengths, and bond angles, providing a detailed three-dimensional picture of the molecule.